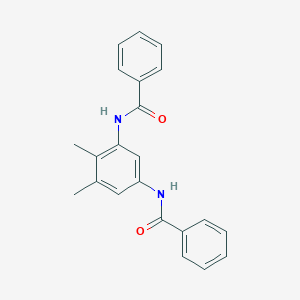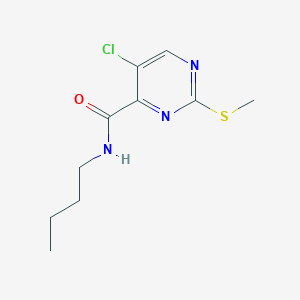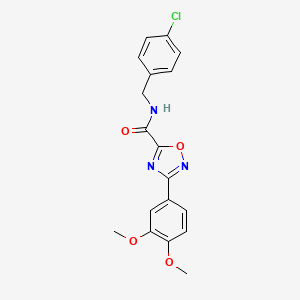
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects. DDB has been synthesized using various methods and has been studied extensively for its mechanism of action. In
Mechanism of Action
The mechanism of action of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). This compound has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression. It has also been shown to activate PARPs, which are enzymes involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. This compound has been shown to protect against oxidative stress and DNA damage. It has also been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have various biological activities, making it a useful tool for studying different cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide. One area that requires further investigation is the mechanism of action of this compound. Understanding how this compound interacts with different proteins and enzymes could lead to the development of more effective drugs. Another area that requires further investigation is the potential use of this compound in the treatment of different diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new therapies. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized using different methods and has been shown to have various biological activities. This compound has been used as a tool to study different cellular processes and investigate the mechanism of action of different drugs. Further studies are needed to fully understand the potential of this compound in the treatment of different diseases.
Synthesis Methods
The synthesis of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-phenylenediamine with benzoyl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride again to obtain this compound. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been used extensively in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of certain proteins and enzymes in different cellular processes. It has also been used to investigate the mechanism of action of different drugs.
properties
IUPAC Name |
N-(3-benzamido-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(23-21(25)17-9-5-3-6-10-17)14-20(16(15)2)24-22(26)18-11-7-4-8-12-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOKGGGQBYMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N,3,4,7-tetramethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B5306954.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)


![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)